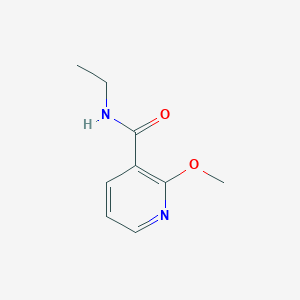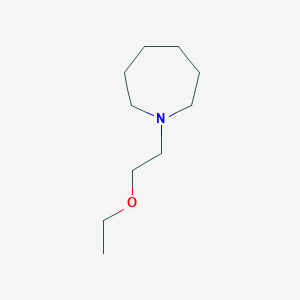
1-(2-Ethoxyethyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyethyl)azepane is an organic compound belonging to the azepane family, characterized by a seven-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-(2-Ethoxyethyl)azepane typically involves the alkylation of azepane with 2-ethoxyethyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran or dimethylformamide to ensure the absence of moisture, which can interfere with the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods may also include additional purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
1-(2-Ethoxyethyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
1-(2-Ethoxyethyl)azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of azepane derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound’s azepane ring structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can act as an inhibitor or activator of enzymatic reactions, influencing cellular processes .
Comparison with Similar Compounds
1-(2-Ethoxyethyl)azepane can be compared with other azepane derivatives, such as:
Azepane: The parent compound, which lacks the ethoxyethyl substituent, has different chemical and biological properties.
1-(2-Hydroxyethyl)azepane: This compound has a hydroxyl group instead of an ethoxy group, leading to different reactivity and applications.
1-(2-Chloroethyl)azepane: The presence of a chloro group makes this compound more reactive in nucleophilic substitution reactions.
Properties
CAS No. |
64080-52-0 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)azepane |
InChI |
InChI=1S/C10H21NO/c1-2-12-10-9-11-7-5-3-4-6-8-11/h2-10H2,1H3 |
InChI Key |
JLMKIFKHBGWFNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


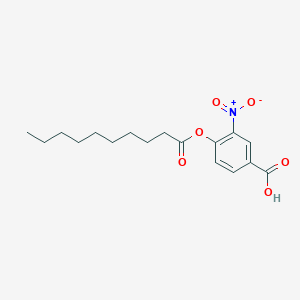

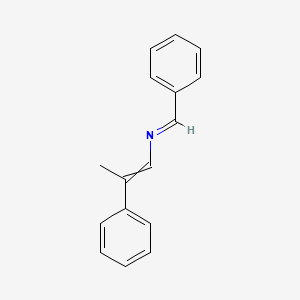

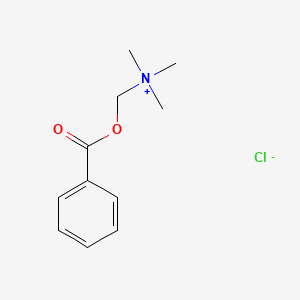
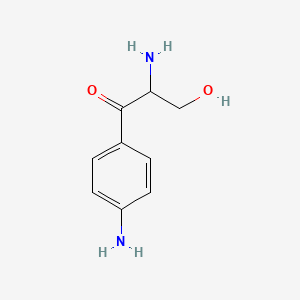
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)
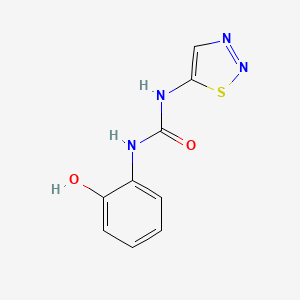

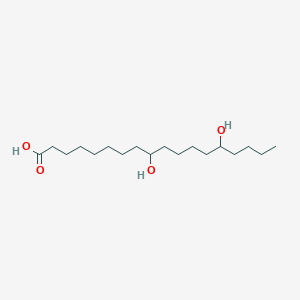

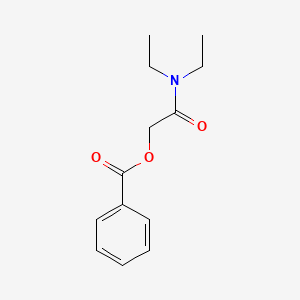
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
